molecular formula C9H16 B13966373 Cyclohexane, cyclopropyl- CAS No. 32669-86-6

Cyclohexane, cyclopropyl-

Cat. No.: B13966373
CAS No.: 32669-86-6
M. Wt: 124.22 g/mol
InChI Key: WVCCJPYDXBIIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylcyclohexane is an organic compound with the molecular formula C9H16. It consists of a cyclohexane ring attached to a cyclopropyl group. This compound is part of the cycloalkane family, which are hydrocarbons containing carbon atoms arranged in a ring structure. Cyclopropylcyclohexane is known for its unique structural properties due to the presence of both three-membered and six-membered rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylcyclohexane can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopropyl bromide under anhydrous conditions. This Grignard reaction typically requires the use of an inert atmosphere, such as nitrogen, and anhydrous ether as a solvent. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In industrial settings, cyclopropylcyclohexane can be produced through catalytic hydrogenation of cyclopropylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic ring of cyclopropylbenzene into a saturated cyclohexane ring, resulting in the formation of cyclopropylcyclohexane.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylcyclohexane undergoes various chemical reactions, including:

    Oxidation: Cyclopropylcyclohexane can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid. This reaction typically leads to the formation of cyclohexanone and cyclopropylcarboxylic acid.

    Reduction: Reduction of cyclopropylcyclohexane can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction results in the formation of cyclohexane and cyclopropane.

    Substitution: Cyclopropylcyclohexane can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of light or a radical initiator. This reaction leads to the formation of halogenated cyclopropylcyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperature and pressure.

    Substitution: Chlorine or bromine, light or radical initiator, room temperature.

Major Products Formed

    Oxidation: Cyclohexanone, cyclopropylcarboxylic acid.

    Reduction: Cyclohexane, cyclopropane.

    Substitution: Halogenated cyclopropylcyclohexane derivatives.

Scientific Research Applications

Cyclopropylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.

    Biology: Cyclopropylcyclohexane derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of cyclopropylcyclohexane derivatives as potential drug candidates for various diseases.

    Industry: Cyclopropylcyclohexane is used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclopropylcyclohexane and its derivatives depends on the specific application and target

    Enzyme Inhibition: Cyclopropylcyclohexane derivatives can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: Some derivatives may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    DNA Interaction: Certain cyclopropylcyclohexane derivatives can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Cyclopropylcyclohexane can be compared with other cycloalkanes, such as cyclopropane, cyclobutane, cyclopentane, and cyclohexane. While all these compounds share the characteristic of having carbon atoms arranged in a ring, cyclopropylcyclohexane is unique due to the presence of both three-membered and six-membered rings. This structural feature imparts distinct chemical and physical properties to cyclopropylcyclohexane, making it a valuable compound for various research applications.

Similar Compounds

    Cyclopropane: C3H6

    Cyclobutane: C4H8

    Cyclopentane: C5H10

    Cyclohexane: C6H12

Cyclopropylcyclohexane stands out due to its combination of ring sizes, which influences its reactivity and stability compared to other cycloalkanes.

Properties

CAS No.

32669-86-6

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

cyclopropylcyclohexane

InChI

InChI=1S/C9H16/c1-2-4-8(5-3-1)9-6-7-9/h8-9H,1-7H2

InChI Key

WVCCJPYDXBIIIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.